

"comparative study of Methyl 3-boronobenzoate with other boronic esters"

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Compound of Interest

Compound Name: **Methyl 3-boronobenzoate**

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A Comparative Study of **Methyl 3-boronobenzoate** with other Boronic Esters for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of **Methyl 3-boronobenzoate** against other commonly used boronic esters in organic synthesis, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate reagents for their synthetic needs.

Introduction

Boronic acids and their esters are indispensable reagents in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The stability, reactivity, and solubility of these compounds can vary significantly depending on the nature of the organic substituent and the esterifying group.

Methyl 3-boronobenzoate, a substituted arylboronic acid, offers a unique combination of electronic and steric properties that can influence its performance in synthetic applications. This guide compares **Methyl 3-boronobenzoate** with other classes of boronic esters, including phenylboronic acid, boronic acid pinacol esters, neopentyl glycol esters, MIDA (N-methyliminodiacetic acid) esters, and potassium trifluoroborate salts.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Methyl 3-boronobenzoate** and a selection of other representative boronic acid derivatives.

Property	Methyl 3-boronobenzoate	Phenylboronic Acid	Phenylboronic Acid Pinacol Ester	n-Butylboronic Acid
CAS Number	99769-19-4	98-80-6[1]	24388-23-6[2]	4426-47-5[3][4]
Molecular Formula	C ₈ H ₉ BO ₄	C ₆ H ₇ BO ₂ [5]	C ₁₂ H ₁₇ BO ₂	C ₄ H ₁₁ BO ₂ [3]
Molecular Weight	179.97 g/mol	121.93 g/mol [1] [5]	204.08 g/mol	101.94 g/mol [3]
Appearance	White to off-white powder	White to yellow powder[1][5]	Solid[2]	White flaky crystal[3]
Melting Point	205-208 °C	216 °C[1][5]	27-31 °C[2]	90-92 °C[3][4]
Solubility	Soluble in DMSO[6]	Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[5]	Information not available	Soluble in various organic solvents

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The choice of boronic acid or ester can significantly impact the reaction's efficiency. The following table presents a compilation of reported yields for Suzuki-Miyaura reactions involving different boronic esters. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

Boronic Ester Type	Coupling Partner	Catalyst System	Base	Solvent	Yield (%)	Reference
Methyl 3-boronobenzoate	Aryl Halide	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Dioxane/H ₂ O	~90% (general)	[7]
Phenylboronic Acid	4-Bromoacetophenone	Pd-NHC Complex	KOH	IPA/H ₂ O	47%[8]	[8]
Phenylboronic Acid	3-Bromobenzoic Acid	Pd/C	K ₂ CO ₃	H ₂ O	95%	[7]
Phenylboronic Acid Pinacol Ester	Aryl Halide	PdCl ₂ (dppf)	K ₂ CO ₃	Dioxane	Typically high	[8]
n-Butylboronic Acid	4-Bromoacetophenone	Pd-NHC Complex	KOH	IPA/H ₂ O	52%[8]	[8]
Potassium Phenyltrifluoroborate	1-Bromonaphthalene	Pd(OAc) ₂	K ₂ CO ₃	Methanol	80%[9]	[9]
MIDA Boronate	5-Bromopyrimidine	Pd(dtbpf)Cl ₂	Et ₃ N	H ₂ O (micellar)	90%[7]	[7]

Hydrolytic Stability

The stability of boronic esters towards hydrolysis is a critical factor, especially for purification and storage. While quantitative data for **Methyl 3-boronobenzoate** is not readily available, general stability trends are presented below.

Boronic Ester Type	General Hydrolytic Stability	Notes
Arylboronic Acids	Prone to dehydration to form boroxines. Can undergo protodeboronation.	Stability is substituent-dependent; electron-withdrawing groups can increase susceptibility to protodeboronation.
Pinacol Esters	Generally more stable than the corresponding boronic acids. [8]	Can be hydrolyzed back to the boronic acid, which is often necessary for the Suzuki-Miyaura reaction to proceed. [10]
Neopentyl Glycol Esters	More stable to chromatography than many other boronic esters.	Can be more challenging to hydrolyze back to the boronic acid.
MIDA Esters	Exceptionally stable to chromatography and long-term storage. [4]	The MIDA group acts as a protecting group that can be removed under specific conditions to release the free boronic acid. [4]
Potassium Trifluoroborates	Air- and moisture-stable crystalline solids that can be stored indefinitely. [11]	Offer significant advantages in terms of handling and stability over boronic acids and esters.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

- Aryl halide (1.0 mmol)
- Boronic acid or ester (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2.0 mmol)
- Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
- Degassed water

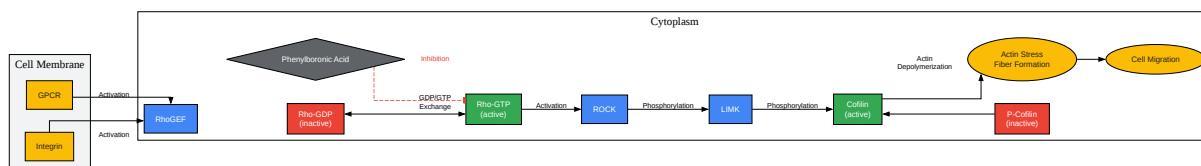
Procedure:

- In a round-bottom flask, combine the aryl halide, boronic acid or ester, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water.
- Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Add the palladium catalyst to the reaction mixture.
- Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway Diagram

Phenylboronic acid has been shown to inhibit key signaling networks involved in cancer cell migration.[\[12\]](#) One such pathway is the Rho GTPase signaling cascade, which plays a crucial role in regulating the actin cytoskeleton.

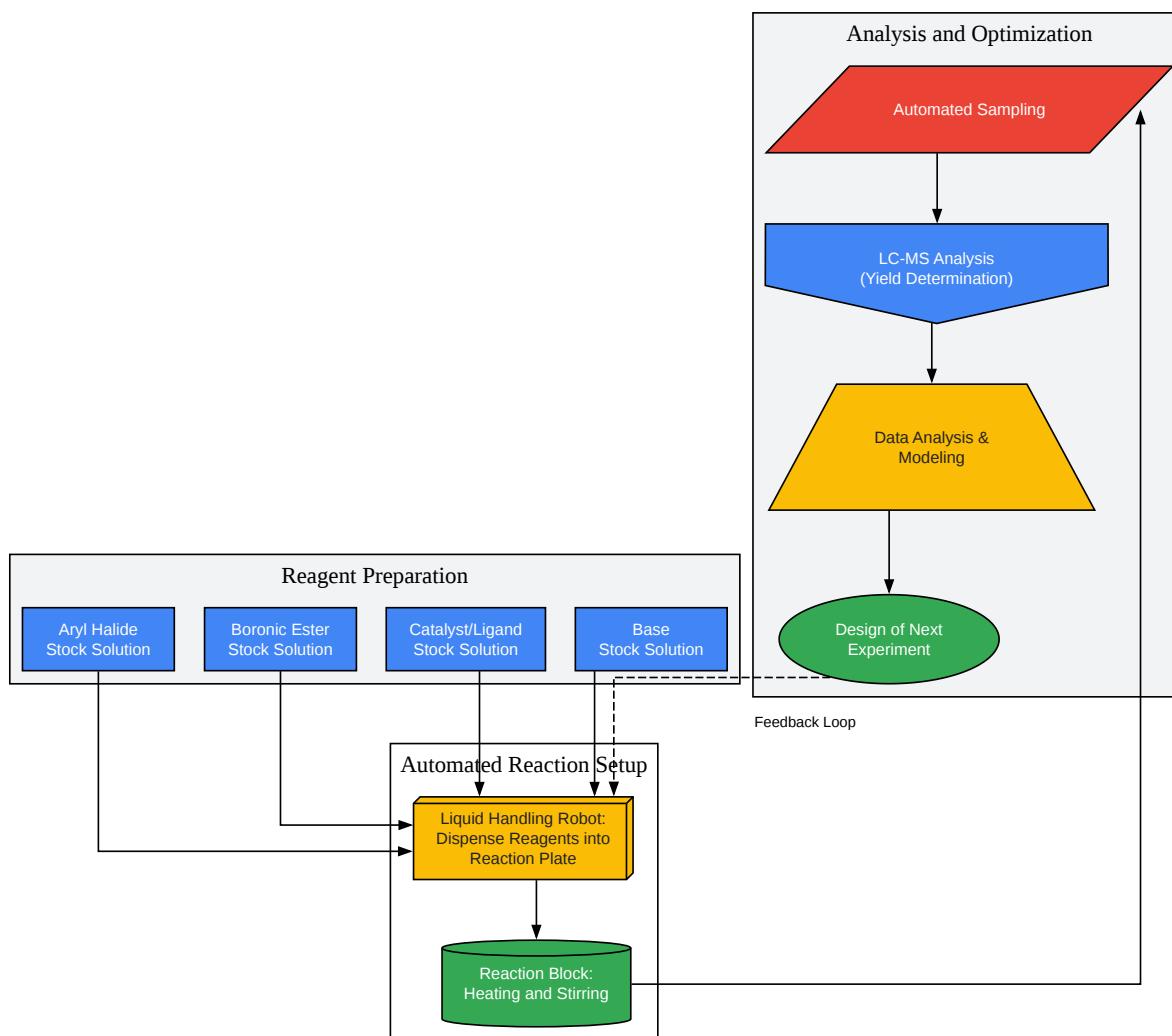


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Caption: Phenylboronic acid inhibits the Rho GTPase signaling pathway, impacting cell migration.

Experimental Workflow Diagram

The following diagram illustrates a high-throughput workflow for the screening and optimization of Suzuki-Miyaura cross-coupling reactions.[\[5\]](#)[\[12\]](#)



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Caption: High-throughput workflow for Suzuki-Miyaura reaction optimization.

Conclusion

Methyl 3-boronobenzoate is a valuable building block in organic synthesis. Its performance in Suzuki-Miyaura cross-coupling reactions is comparable to other arylboronic acids, and its stability and solubility characteristics make it a practical choice for many applications. The selection of the most appropriate boronic ester will ultimately depend on the specific requirements of the reaction, including the nature of the coupling partners, desired reaction conditions, and purification strategy. MIDA esters and potassium trifluoroborate salts offer superior stability for challenging applications or for use in multi-step syntheses where the boronic acid moiety needs to be preserved. Pinacol and neopentyl glycol esters provide a good balance of stability and reactivity for general use. As with any synthetic methodology, empirical optimization of reaction conditions is crucial for achieving the best results.

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